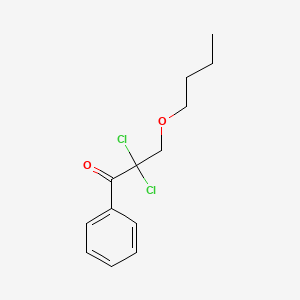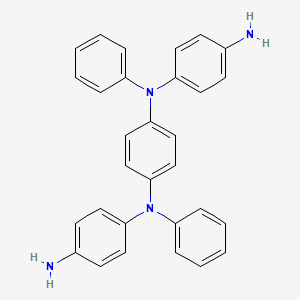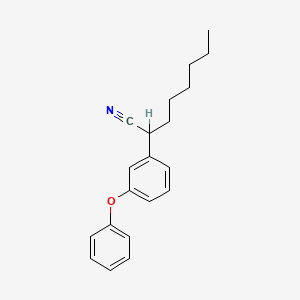
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, two chlorine atoms, and a butoxy group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one typically involves the reaction of 3-butoxypropan-1-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloro functionality. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dichloro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butoxy and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butoxy-1,2-propanediol: A related compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group and a ketone functionality, but lacking the butoxy and dichloro groups.
Uniqueness
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is unique due to its combination of butoxy, dichloro, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functionalities are required.
Eigenschaften
| 113446-36-9 | |
Molekularformel |
C13H16Cl2O2 |
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
3-butoxy-2,2-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H16Cl2O2/c1-2-3-9-17-10-13(14,15)12(16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
UZQHQLCVENDALJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)

